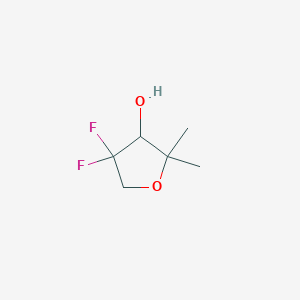

4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol

Description

Properties

IUPAC Name |

4,4-difluoro-2,2-dimethyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-5(2)4(9)6(7,8)3-10-5/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTPHIBLCFMDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(CO1)(F)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Preformed Tetrahydrofuran Rings

- Starting materials : Non-fluorinated tetrahydrofuran derivatives with 2,2-dimethyl substitution.

- Fluorinating agents : Difluoromethylation reagents such as TMSCF₂Br (bromodifluoromethyltrimethylsilane) or hydrofluoric acid-based reagents.

- Conditions : Typically involve nucleophilic fluorination or electrophilic fluorination under controlled temperature and inert atmosphere (e.g., nitrogen protection).

- Example : In the synthesis of fluorinated vitamin D analogues, a difluoromethylation step was performed by reacting an acid chloride intermediate with TMSCF₂Br in the presence of a base and subsequent acidic deprotection to yield difluorinated tetrahydrofuran rings.

Ring Construction via Carbene Transfer and Rearrangement

- Method : Photochemical carbene transfer to oxetane precursors, leading to ring expansion or rearrangement to tetrahydrofuran derivatives.

- Advantages : One-step diastereoselective synthesis of tetrahydrofuran derivatives.

- Relevance : This method allows the introduction of substituents and ring formation simultaneously, which can be adapted for fluorinated substrates.

Electrochemical Functionalization

- Approach : Electrochemical oxidation of arylalcohol precursors to induce ring closure forming tetrahydrofuran rings.

- Key points : Requires substrates with 1- or 2-arylalcohol motifs; the reaction proceeds via anodic oxidation under galvanostatic conditions with supporting electrolytes.

- Outcome : High yields and selectivity in forming C(sp3)-rich heterocycles, including tetrahydrofuran derivatives.

Detailed Synthetic Procedure Example

A representative synthetic sequence for 4,4-difluoro-2,2-dimethyltetrahydrofuran-3-ol may involve the following steps, adapted from fluorination and ring construction strategies:

Reaction Parameters and Optimization

| Parameter | Range / Condition | Impact on Reaction |

|---|---|---|

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity during fluorination |

| Solvent | Dichloromethane, acetonitrile, or toluene | Choice affects solubility and reaction kinetics |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |

| Fluorinating agent equivalents | Typically 1.0-2.0 equiv. | Excess ensures complete fluorination but may cause side reactions |

| Reaction time | 1-14 hours depending on step | Longer times improve conversion but may increase byproducts |

Analytical and Purification Techniques

- Purification : Flash column chromatography on silica gel using hexane:ethyl acetate mixtures.

- Characterization :

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm fluorine incorporation and ring structure.

- IR spectroscopy to identify hydroxyl and C-F stretching vibrations.

- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.

- Typical spectral data :

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted tetrahydrofuran derivatives. These products are valuable intermediates for further chemical synthesis and applications .

Scientific Research Applications

4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. This compound may interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

(a) (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Molecular Formula : C₉H₁₁FN₆O₃ (MW: 270.22 g/mol)

- Key Features : Contains a fluorinated tetrahydrofuran core but substitutes the methyl groups with a hydroxymethyl group and a triazolo-pyrimidine moiety.

- Applications : Used in antiviral and anticancer drug development due to its nucleoside-mimicking structure .

(b) (S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one

- Molecular Formula : C₆H₈O₃ (MW: 128.13 g/mol)

- The reduced saturation alters ring reactivity.

- Applications : Serves as a chiral building block in asymmetric synthesis .

Fluorinated Derivatives with Varied Functional Groups

(a) 4,4-Difluoro-2,2-dimethylbutanal

(b) 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

- Molecular Formula : C₆H₅F₃O₂ (MW: 178.10 g/mol)

- Key Features : Contains a ketone and trifluoromethyl group on a dihydrofuran ring, enhancing its electron-withdrawing properties.

- Applications : Intermediate in the synthesis of fluorinated pesticides and bioactive molecules .

Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol | C₆H₁₀F₂O₂ | 164.14 | Hydroxyl, ether | 2,2-dimethyl; 4,4-difluoro |

| 4,4-Difluoro-2,2-dimethylbutanal | C₆H₁₀F₂O | 148.14 | Aldehyde | 2,2-dimethyl; 4,4-difluoro |

| (S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one | C₆H₈O₃ | 128.13 | Lactone, hydroxyl | 4,4-dimethyl |

| 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one | C₆H₅F₃O₂ | 178.10 | Ketone, trifluoromethyl | 4,5-dihydrofuran ring |

Biological Activity

4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol is a fluorinated organic compound with potential biological activities. Its unique structure, characterized by the presence of fluorine atoms, may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol is . The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can affect their biological activity.

The biological activity of 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol is primarily attributed to its interaction with various biological macromolecules. The compound has been studied for its potential as an inhibitor in several biochemical pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and cellular signaling.

- Receptor Interaction : It is hypothesized that 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol could interact with specific receptors in the body, influencing gene expression and cellular responses.

Biological Activities

Research indicates that 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol exhibits several biological activities:

- Antimicrobial Properties : Initial studies have shown that this compound may possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic processes.

- Anticancer Potential : There is emerging evidence suggesting that 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol may exhibit anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

- Anti-inflammatory Effects : Some studies indicate that this compound may have anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Study on Anticancer Activity

In a controlled laboratory setting, 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol was tested on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The compound induced significant apoptosis at concentrations above 50 µM, suggesting a potential role in cancer therapy.

Study on Antimicrobial Activity

A separate study evaluated the antimicrobial efficacy of 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

| P. aeruginosa | 30 |

These findings indicate that the compound has varying degrees of effectiveness against different bacterial pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4,4-difluoro-2,2-dimethyltetrahydrofuran-3-ol?

- Methodological Answer : Synthesis typically involves fluorination of tetrahydrofuran precursors. For introducing fluorine atoms, agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly used under anhydrous conditions. The dimethyl groups may be introduced via alkylation of a ketone intermediate, followed by stereoselective reduction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended to achieve >95% purity. Monitoring fluorination efficiency requires ¹⁹F NMR or LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents and stereochemistry. For example, the -OH proton in tetrahydrofuran-3-ol derivatives typically appears downfield (δ 3.5–5.0 ppm).

- ¹⁹F NMR : Confirm fluorine substitution patterns (e.g., δ -120 to -180 ppm for CF₂ groups).

- Mass Spectrometry (MS) : Use high-resolution ESI-TOF to verify molecular weight (e.g., [M+H]+ or [M+Na]+ adducts).

- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches.

- Reference analogous fluorinated tetrahydrofurans in and for expected spectral profiles .

Q. What are the best practices for handling and storing this compound?

- Methodological Answer : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Use anhydrous solvents (e.g., THF, DCM) for reactions. Safety protocols include wearing nitrile gloves, safety goggles, and working in a fume hood. Stability studies in suggest avoiding prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can stereochemical contradictions in synthetic routes be resolved?

- Methodological Answer : Conflicting stereochemical outcomes may arise from competing reaction pathways (e.g., SN1 vs. SN2 fluorination). Use chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers. Employ X-ray crystallography or NOESY NMR to confirm absolute configuration. Computational modeling (DFT) can predict energetically favorable transition states .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer :

- Quantitative Structure-Property Relationship (QSPR) : Predict solubility, logP, and reactivity using software like COSMO-RS.

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps (e.g., Gaussian 16).

- Molecular Dynamics (MD) : Simulate interactions in biological systems (e.g., GROMACS).

- highlights neural networks for property prediction .

Q. How to analyze degradation pathways under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stress : Heat at 40–60°C for 1–4 weeks, monitor via LC-MS.

- Hydrolytic Stress : Expose to pH 1–13 buffers, identify cleavage products (e.g., defluorination or ring-opening).

- Oxidative Stress : Use H₂O₂ or radical initiators.

- Quantify degradation using validated HPLC methods (C18 column, acetonitrile/water mobile phase) .

Q. How does the compound’s fluorine substitution influence its reactivity in nucleophilic environments?

- Methodological Answer : The electron-withdrawing CF₂ group increases electrophilicity at adjacent carbons, making the compound prone to nucleophilic attack (e.g., by amines or thiols). Kinetic studies using stopped-flow spectroscopy or in-situ IR can monitor reaction rates. Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.